
Desvenlafaxine
Vue d'ensemble
Description
La désvenlafaxine, connue chimiquement sous le nom de (RS)-4-[2-diméthylamino-1-(1-hydroxycyclohexyl)éthyl]phénol, est une forme synthétique du principal métabolite actif de la venlafaxine. Elle est classée comme un inhibiteur de la recapture de la sérotonine-noradrénaline (IRSN) et est principalement utilisée pour traiter les épisodes dépressifs majeurs . La désvenlafaxine a été approuvée pour un usage médical aux États-Unis en 2008 .
Mécanisme D'action
Le mécanisme d’action exact de la désvenlafaxine n’est pas entièrement compris, mais on pense qu’il implique la potentialisation de la sérotonine et de la noradrénaline dans le système nerveux central par l’inhibition de leur recapture . La désvenlafaxine se lie aux transporteurs de la sérotonine et de la noradrénaline, empêchant la réabsorption de ces neurotransmetteurs dans le neurone présynaptique, augmentant ainsi leurs niveaux dans la fente synaptique et améliorant la neurotransmission .
Composés similaires :
Duloxétine : Un autre IRSN utilisé pour traiter la dépression, l’anxiété et les douleurs chroniques.
Bupropion : Un inhibiteur de la recapture de la noradrénaline-dopamine (IRND) utilisé pour la dépression et l’arrêt du tabac.
Comparaison : La désvenlafaxine est unique dans son profil pharmacocinétique, ayant un potentiel plus faible d’interactions médicamenteuses par rapport à la venlafaxine en raison de ses voies métaboliques différentes . Contrairement à la duloxétine, la désvenlafaxine a une action plus sélective sur la recapture de la sérotonine et de la noradrénaline sans activité significative sur d’autres récepteurs . Le bupropion, bien qu’efficace contre la dépression, a un mécanisme d’action différent et n’est pas classé comme un IRSN .
Les propriétés pharmacologiques distinctes de la désvenlafaxine en font une option précieuse pour les patients qui ne répondent pas bien aux autres antidépresseurs, soulignant son caractère unique dans le traitement des épisodes dépressifs majeurs .
Applications De Recherche Scientifique
Clinical Applications
1. Major Depressive Disorder (MDD)
Desvenlafaxine is FDA-approved for treating MDD. Clinical trials have demonstrated its efficacy in alleviating depressive symptoms. In randomized, double-blind studies, patients receiving this compound showed significant improvement in the Hamilton Rating Scale for Depression (HAMD-17) compared to placebo . The recommended starting dose is typically 50 mg once daily, with adjustments made based on patient response and tolerability .
2. Neuropathic Pain
this compound has been explored for its effectiveness in managing neuropathic pain conditions. While not FDA-approved specifically for this indication, its analgesic properties are attributed to its dual action on serotonin and norepinephrine pathways, which are involved in pain modulation .
3. Vasomotor Symptoms
In menopausal women experiencing hot flashes, this compound has been used off-label as an alternative to hormone replacement therapy, especially for those contraindicated for estrogen therapy . Studies suggest that it can reduce the frequency and severity of hot flashes effectively.
Efficacy in Major Depressive Disorder
A postmarketing randomized trial involving 699 adult patients assessed the efficacy of this compound at doses of 25 mg and 50 mg against placebo. The results indicated that while 50 mg was significantly more effective than placebo, the lower dose did not show similar efficacy .
In another study focusing on long-term outcomes, patients who continued treatment with this compound after an initial response had a significantly lower relapse rate compared to those switched to placebo, highlighting its role in preventing relapse in MDD .
Neuropathic Pain Management
Research has indicated that this compound may provide relief in neuropathic pain syndromes. A study demonstrated that patients with diabetic neuropathy exhibited reduced pain scores when treated with this compound, suggesting its utility beyond depression management .
Hot Flashes in Menopause
A clinical evaluation found that women treated with this compound reported a notable decrease in hot flash frequency and intensity compared to those receiving placebo. This finding supports its use as a non-hormonal treatment option for menopausal symptoms .
Comparative Efficacy
Indication | Efficacy Evidence | Dosage |
---|---|---|
Major Depressive Disorder | Significant improvement over placebo | 50-400 mg daily |
Neuropathic Pain | Reduced pain scores observed | 50-100 mg daily |
Vasomotor Symptoms (Hot Flashes) | Notable decrease in frequency/intensity | 50 mg daily |
Analyse Biochimique
Biochemical Properties
Desvenlafaxine is a potent and selective serotonin and norepinephrine reuptake inhibitor . It interacts with serotonin and norepinephrine transporters (SERT & NAT), blocking the reuptake of these neurotransmitters, which are key in mood regulation .
Cellular Effects
This compound influences cell function by increasing the activity of serotonin and norepinephrine in the brain . This can lead to changes in cell signaling pathways and gene expression, affecting cellular metabolism .
Molecular Mechanism
This compound works by blocking the reuptake of serotonin and norepinephrine, key neurotransmitters in mood regulation . This is achieved by binding to and inhibiting the function of serotonin and norepinephrine transporters .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. For instance, a study showed that this compound could abate a naloxone-induced rise in tail-skin temperature of morphine-dependent rats .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, it has been shown to alleviate thermoregulatory dysfunction in ovariectomized rodent models .
Metabolic Pathways
This compound is primarily metabolized via conjugation by UGT isoenzymes, and to a minor extent, through oxidative metabolism via the CYP3A4 isoenzyme . This metabolic process involves various enzymes and cofactors .
Transport and Distribution
This compound is distributed within cells and tissues with a volume of distribution of 3.4 L/kg . It is excreted in urine, with 45% excreted as unchanged drug and about 24% as metabolites .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in areas of the cell where serotonin and norepinephrine transporters are present, such as the presynaptic neuron’s membrane .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La désvenlafaxine peut être synthétisée par déméthylation de la venlafaxine. Le processus implique l’utilisation de réactifs tels que le tribromure de bore ou d’autres agents de déméthylation dans des conditions contrôlées . La réaction se produit généralement dans un solvant organique comme le dichlorométhane à basse température pour assurer la stabilité des produits intermédiaires et finaux.
Méthodes de production industrielle : La production industrielle de la désvenlafaxine implique souvent l’utilisation de la chromatographie liquide haute performance (CLHP) pour purifier le composé après la synthèse. Le processus est optimisé pour garantir un rendement et une pureté élevés, conformément aux bonnes pratiques de fabrication (BPF) .
Analyse Des Réactions Chimiques
Types de réactions : La désvenlafaxine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La désvenlafaxine peut être oxydée pour former divers métabolites.
Réduction : Le composé peut être réduit dans des conditions spécifiques pour donner différents dérivés.
Substitution : La désvenlafaxine peut subir des réactions de substitution, en particulier au niveau du groupe hydroxyle.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes peuvent être utilisés pour les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et déméthylés, qui sont souvent étudiés pour leurs propriétés pharmacologiques .
4. Applications de la recherche scientifique
La désvenlafaxine a une large gamme d’applications de recherche scientifique :
Chimie : Elle est utilisée comme composé modèle pour étudier le comportement des IRSN et leurs interactions avec d’autres produits chimiques.
Biologie : La désvenlafaxine est utilisée dans la recherche pour comprendre ses effets sur les systèmes de neurotransmetteurs et ses propriétés neuroprotectrices potentielles.
Médecine : Elle est largement étudiée pour son efficacité dans le traitement des épisodes dépressifs majeurs et d’autres affections psychiatriques.
Comparaison Avec Des Composés Similaires
Venlafaxine: The parent compound of desvenlafaxine, also an SNRI, used to treat major depressive disorder, anxiety, and panic disorders.
Duloxetine: Another SNRI used to treat depression, anxiety, and chronic pain conditions.
Bupropion: A norepinephrine-dopamine reuptake inhibitor (NDRI) used for depression and smoking cessation.
Comparison: this compound is unique in its pharmacokinetic profile, having a lower potential for drug-drug interactions compared to venlafaxine due to its different metabolic pathways . Unlike duloxetine, this compound has a more selective action on serotonin and norepinephrine reuptake without significant activity on other receptors . Bupropion, while effective for depression, has a different mechanism of action and is not classified as an SNRI .
This compound’s distinct pharmacological properties make it a valuable option for patients who may not respond well to other antidepressants, highlighting its uniqueness in the treatment of major depressive disorder .
Activité Biologique
Desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is primarily used in the treatment of major depressive disorder (MDD). Its biological activity is characterized by its effects on neurotransmitter systems, pharmacokinetics, and clinical efficacy. This article explores the detailed biological activity of this compound, supported by data tables and research findings.
This compound selectively inhibits the reuptake of serotonin and norepinephrine in the central nervous system. Preclinical studies have shown that this compound has a higher affinity for the serotonin transporter (SERT) compared to the norepinephrine transporter (NET), with an approximate 10-fold difference in potency. The drug exhibits minimal affinity for the dopamine transporter (DAT) and lacks significant activity on various other receptors, including muscarinic-cholinergic and α1-adrenergic receptors .
Pharmacokinetics
This compound is well-absorbed orally, with approximately 80% bioavailability. It undergoes extensive metabolism primarily through glucuronidation, mediated by UDP-glucuronosyltransferase (UGT) isoforms, and to a lesser extent through oxidative pathways involving cytochrome P450 enzymes. Notably, this compound's pharmacokinetics are not significantly affected by genetic variations in CYP2D6 metabolism, which reduces potential drug-drug interactions .
Efficacy in Clinical Studies
Clinical trials have demonstrated this compound's efficacy in reducing symptoms of MDD. A pooled analysis of two placebo-controlled trials indicated significant improvements in depression severity as measured by the Hamilton Depression Rating Scale (HAM-D) and Clinical Global Impressions Scale (CGI) after eight weeks of treatment. The results showed:
-
This compound 50 mg/day :
- Mean change from baseline in HAM-D17: -14.21
- Responders (≥50% reduction): 55%
- Remission (HAM-D17 total score ≤7): 30%
- Placebo :
The following table summarizes key findings from clinical studies:
Study | Treatment Group | HAM-D17 Change | Responders (%) | Remission (%) |
---|---|---|---|---|
Liebowitz et al., 2010 | This compound 50 mg/day | -14.21 | 55% | 30% |
Liebowitz et al., 2010 | Placebo | -11.87 | 47% | 23% |
Montgomery et al., 2007 | This compound 100 mg/day | Significant improvement vs placebo | N/A | N/A |
Adverse Effects
Common treatment-emergent adverse events associated with this compound include nausea, somnolence, dry mouth, and sweating. These side effects are generally comparable to those observed with other SNRIs . Importantly, this compound does not significantly affect cardiac potassium channels (hERG), suggesting a lower risk for cardiac side effects compared to some other antidepressants .
Case Studies
Several case studies have further elucidated the efficacy and safety profile of this compound:
- Long-term Efficacy : In a long-term study involving over 800 patients, this compound maintained its efficacy over extended periods, demonstrating sustained improvements in depressive symptoms without significant loss of effectiveness .
- Combination Therapy : A study investigating this compound's role in combination with other treatments found enhanced efficacy when used alongside cognitive behavioral therapy (CBT), particularly in patients with treatment-resistant depression.
Propriétés
IUPAC Name |
4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYIDSXMWOZKMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869118 | |
Record name | O-Desmethylvenlafaxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Desvenlafaxine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015646 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Desvenlafaxine, the active metabolite of venlafaxine, is a selective serotonin and norepinephrine reuptake inhibitor. Desvenlafaxine inhibits neurotransmitter reuptake in serotonin, norepinephrine, and dopamine transporters. Desvenlafaxine inhibits serotonin transporters with 10 times the affinity of norepinephrine transporters, and dopamine transporters with the lowest affinity. In vitro, desvenlafaxine has no inhibition of monoamine oxidase, and almost no affinity for muscarinic, cholinergic, H1-histaminergic, and alpha1-adrenergic receptors., The exact mechanism of antidepressant action of desvenlafaxine has not been fully elucidated but appears to be associated with the drug's potentiation of serotonergic and noradrenergic activity in the CNS. Like venlafaxine and duloxetine, desvenlafaxine is a potent inhibitor of neuronal serotonin and norepinephrine reuptake; however, inhibition of dopamine reuptake at concentrations that inhibit serotonin and norepinephrine reuptake appears unlikely in most patients. The drug does not inhibit monoamine oxidase (MAO) and has not demonstrated significant affinity for muscarinic cholinergic, H1-histaminergic, alpha1-adrenergic, dopaminergic, gamma-aminobutyric acid (GABA), glutamate, and opiate receptors in vitro. | |
Record name | Desvenlafaxine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06700 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Desvenlafaxine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7993 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
93413-62-8 | |
Record name | Desvenlafaxine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93413-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desvenlafaxine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desvenlafaxine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06700 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | O-Desmethylvenlafaxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.615 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESVENLAFAXINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG99554ANW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Desvenlafaxine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7993 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Desvenlafaxine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015646 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Desvenlafaxine functions as a potent serotonin-norepinephrine reuptake inhibitor (SNRI). [, , , , , , ] It selectively binds to and inhibits the serotonin and norepinephrine reuptake pumps, effectively increasing the concentration of these neurotransmitters within the synaptic cleft. [, ] This increase in synaptic serotonin and norepinephrine is thought to contribute to its antidepressant efficacy. []
A: While this compound demonstrates weak binding affinity for the dopamine transporter, it does not induce substantial alterations in extracellular dopamine concentration. [, ]
A: Research suggests that unlike this compound, acute administration of intravenous this compound, a prodrug, does not lead to a significant decrease in extracellular serotonin levels. [] Additionally, while this compound exhibits a dose-dependent increase in serotonin, LPM570065, the prodrug, shows a capped increase in extracellular serotonin when co-administered with the 5-HT1A receptor antagonist WAY-100635. [] This suggests potential differences in their interaction with serotonin receptors and autoreceptor-mediated feedback mechanisms. []
ANone: Unfortunately, the provided research articles do not specify the molecular formula, weight, or spectroscopic data for this compound. For detailed structural information, please refer to chemical databases or the drug's official documentation.
ANone: The provided research articles primarily focus on this compound's pharmacological properties and clinical effects. They do not provide information on material compatibility and stability under various conditions. For this information, please consult pharmaceutical sciences literature or material safety data sheets.
ANone: As a medication, this compound is not known to possess catalytic properties or have applications in chemical reactions. The provided research articles concentrate on its therapeutic uses.
ANone: The provided research articles do not delve into the computational chemistry or molecular modeling aspects of this compound. For information regarding simulations, calculations, or QSAR models, explore computational chemistry literature or related databases.
ANone: The provided research articles primarily focus on the clinical aspects of this compound and do not provide specific details regarding its stability under various conditions or formulation strategies employed to enhance its stability, solubility, or bioavailability. For a comprehensive understanding of this compound's formulation and stability, refer to pharmaceutical sciences literature and the drug's official product information.
ANone: The provided scientific research articles do not delve into the specific SHE regulations, risk minimization protocols, or responsible practices associated with this compound. This information falls under the purview of regulatory agencies and pharmaceutical company guidelines.
A: this compound exhibits high oral bioavailability, reaching approximately 80% after oral administration. [, , ] Food intake does not significantly affect its absorption. [, ]
A: this compound undergoes metabolism primarily via glucuronidation. [] It is excreted mainly through the kidneys, with urine being the primary route of elimination. [, , ] Approximately 69% of the administered dose is recovered in urine, predominantly as unchanged this compound or its glucuronide conjugate. []
A: Yes, this compound, unlike Venlafaxine, does not rely significantly on the cytochrome P450 2D6 (CYP2D6) enzyme system for its metabolism. [, ] This distinction suggests a potentially more favorable pharmacokinetic profile and lower risk of drug-drug interactions compared to Venlafaxine. [, , ]
A: Dosage adjustments are recommended for patients with severe renal impairment or those taking potent CYP3A4 inhibitors. [, ] Clearance rates are reduced in elderly individuals, those with severe renal dysfunction, and those with moderate to severe hepatic impairment, potentially necessitating dose adjustments. []
A: In vitro studies indicate that this compound does not act as a substrate or inhibitor of the P-glycoprotein transporter. []
A: this compound exhibits relatively low plasma protein binding at approximately 30%. [, ] This binding is independent of drug concentration. []
A: Electroencephalogram (EEG) data from studies indicate that at doses of 450 mg or higher, this compound leads to a significant increase in absolute beta energies across various brain regions, particularly in the frontotemporal lobes. [] This suggests potential effects on cortical activity and may contribute to its therapeutic or adverse effects.
A: Yes, numerous randomized, double-blind, placebo-controlled clinical trials have demonstrated the efficacy of this compound in treating MDD. [, , , , , , , , , , , , , , , , ] Significant improvements compared to placebo were observed in measures such as the Hamilton Rating Scale for Depression (HAM-D) and Montgomery-Asberg Depression Rating Scale (MADRS) scores. [, , , , , , , , , , ]
A: Pooled analyses of clinical trial data indicate that this compound demonstrates efficacy in treating MDD in both perimenopausal and postmenopausal women. [] Significant reductions in HAM-D scores and improvements in measures like the Sheehan Disability Scale (SDS) and Menopause Rating Scale (MRS) were observed compared to placebo in these subgroups. []
A: Yes, beyond its established use in MDD, this compound has been explored for its potential in treating conditions like vasomotor symptoms associated with menopause, [, , , , ] fibromyalgia, [] diabetic neuropathy, [] and neuropathic pain. []
ANone: The provided research articles do not delve into specific resistance mechanisms or cross-resistance patterns associated with this compound. This area requires further investigation and exploration of related scientific literature.
A: While the provided research primarily focuses on the efficacy and pharmacokinetic properties of this compound, they also highlight some safety and tolerability data. [, , , , , , , ] For a comprehensive understanding of the drug's safety profile, refer to the drug's official prescribing information and consult relevant toxicological databases.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.